molecular formula C23H17N3O4 B12266073 methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B12266073
M. Wt: 399.4 g/mol
InChI Key: HUUXPOPHORJUOF-UHFFFAOYSA-N
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Description

Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that features a chromenylidene core linked to a pyridinyl carbamoyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common approach is to start with the chromenylidene core, which can be synthesized through a condensation reaction involving salicylaldehyde and a suitable ketone. The pyridinyl carbamoyl group can be introduced via an amide coupling reaction using pyridine-2-carboxylic acid and an appropriate amine. The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The chromenylidene core can intercalate with DNA, disrupting its function and leading to cell death. The pyridinyl carbamoyl group can inhibit enzymes involved in inflammation and cancer progression by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate: Unique due to its combination of chromenylidene and pyridinyl carbamoyl groups.

    Pyridin-2-yl carbamoyl derivatives: Similar in structure but lack the chromenylidene core.

    Chromen-2-ylidene derivatives: Similar in structure but lack the pyridinyl carbamoyl group.

Uniqueness

The uniqueness of methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate lies in its dual functional groups, which confer both DNA intercalation and enzyme inhibition properties, making it a versatile compound for various applications.

Biological Activity

Methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C23H17N3O4
Molecular Weight 399.4 g/mol
IUPAC Name methyl 3-[[3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
InChI Key HUUXPOPHORJUOF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4

This compound features a chromenylidene core linked to a pyridinyl carbamoyl group and a benzoate ester, which contributes to its unique biological properties.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

  • DNA Intercalation : The chromenylidene core can intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The pyridinyl carbamoyl group has been shown to inhibit various enzymes involved in inflammation and cancer progression by binding to their active sites .

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, studies on benzothiazole derivatives have shown that the incorporation of a pyridine moiety can enhance anticancer effects through mechanisms such as procaspase-3 activation . This suggests that this compound may also induce apoptosis in cancer cells via similar pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound is being explored for its anti-inflammatory potential. The ability of the pyridinyl carbamoyl group to inhibit inflammatory enzymes positions it as a candidate for further research in treating inflammatory diseases .

In Vitro Studies

Recent studies have evaluated the in vitro efficacy of this compound against various cancer cell lines:

  • Cell Lines Tested : U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing).
  • Findings : Compounds structurally related to this benzoate exhibited significant cytotoxicity, with mechanisms involving apoptosis through caspase activation .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that the presence of both the chromenylidene and pyridinyl carbamoyl groups is crucial for enhancing biological activity. Modifications to these groups could lead to derivatives with improved potency or selectivity against specific cancer types .

Properties

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 3-[[3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate

InChI

InChI=1S/C23H17N3O4/c1-29-23(28)16-8-6-9-17(13-16)25-22-18(14-15-7-2-3-10-19(15)30-22)21(27)26-20-11-4-5-12-24-20/h2-14H,1H3,(H,24,26,27)

InChI Key

HUUXPOPHORJUOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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